molecular formula C8H9N3OS B8410014 2-[1,2,4-Triazolo(4,3-a)pyridin-3-ylmercapto]ethanol

2-[1,2,4-Triazolo(4,3-a)pyridin-3-ylmercapto]ethanol

Cat. No. B8410014
M. Wt: 195.24 g/mol
InChI Key: PLQBCKMRCRTHGG-UHFFFAOYSA-N
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Patent
US04886805

Procedure details

60 g of 3-mercapto-1,2,4-triazolo(4,3-a)pyridine are dissolved in 500 ml of ethanol. 21 g of sodium carbonate and 29 ml of 2-bromoethanol are then added. The reaction mixture is heated under reflux for 9 hours, the mineral substances are filtered off, the filtrate is then concentrated in vacuo, the concentrate is taken up with water acidified with 0.5N hydrochloric acid and extraction is carried out with chloroform. The aqueous phase is then rendered basic with aqueous ammonia, saturated with sodium chloride and then extracted with chloroform. The chloroform phase obtained is dried over magnesium sulfate and then concentrated in vacuo. The crystals which then form are taken up with pentane, filtered off, washed with pentane and dried to give 69.2 g of 2-[1,2,4-triazolo(4,3-a)pyridin-3-ylmercapto]ethanol in the form of crystals melting at 84° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]2=[N:4][N:3]=1.C(=O)([O-])[O-].[Na+].[Na+].Br[CH2:18][CH2:19][OH:20].CCCCC>C(O)C>[N:4]1[N:3]=[C:2]([S:1][CH2:18][CH2:19][OH:20])[N:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=12 |f:1.2.3|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
SC1=NN=C2N1C=CC=C2
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
29 mL
Type
reactant
Smiles
BrCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 9 hours
Duration
9 h
FILTRATION
Type
FILTRATION
Details
the mineral substances are filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is then concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
acidified with 0.5N hydrochloric acid and extraction
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The chloroform phase obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crystals which then form
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with pentane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N=1N=C(N2C1C=CC=C2)SCCO
Measurements
Type Value Analysis
AMOUNT: MASS 69.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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